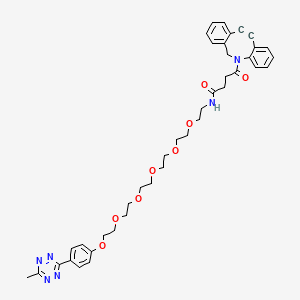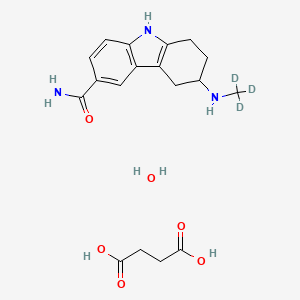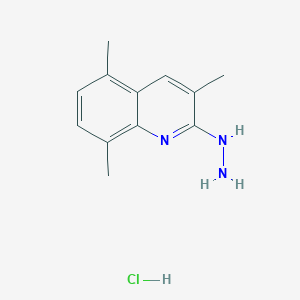
Methyltetrazine-PEG6-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG6-DBCO is a multifunctional bioconjugate reagent that features a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, linked by a polyethylene glycol (PEG6) spacer. This compound is widely used in bioorthogonal chemistry, allowing for site-specific labeling and modification of biomolecules such as proteins, antibodies, and nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG6-DBCO is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and DBCO via a PEG6 linker. The synthesis typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to form an active ester intermediate.
Coupling with PEG6: The activated methyltetrazine is then coupled with PEG6 under mild reaction conditions, typically in the presence of a base such as triethylamine.
Introduction of DBCO: The PEG6-methyltetrazine intermediate is then reacted with DBCO under copper-free click chemistry conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-PEG6-DBCO undergoes several types of chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages without the need for a copper catalyst.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine moiety reacts with trans-cyclooctenes (TCO) to form stable adducts.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-functionalized biomolecules. The reaction is typically carried out in aqueous media at room temperature.
iEDDA Reaction: Common reagents include TCO-functionalized biomolecules.
Major Products Formed
SPAAC Reaction: The major product is a triazole linkage between the DBCO and azide groups.
iEDDA Reaction: The major product is a stable adduct formed between the methyltetrazine and TCO groups.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG6-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in bioorthogonal click chemistry for the site-specific labeling of biomolecules
Biology: Employed in the study of protein-protein interactions, cellular processes, and biomolecular interactions
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents
Industry: Applied in the production of bioconjugates for various industrial applications
Wirkmechanismus
Methyltetrazine-PEG6-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety undergoes an inverse electron demand Diels-Alder reaction with TCO, while the DBCO group participates in strain-promoted azide-alkyne cycloaddition with azides. These reactions enable the site-specific labeling and modification of biomolecules without interfering with native biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar to Methyltetrazine-PEG6-DBCO but with a shorter PEG spacer.
Methyltetrazine-PEG5-DBCO: Another variant with a different PEG spacer length.
Uniqueness
This compound is unique due to its PEG6 spacer, which provides enhanced water solubility and flexibility compared to shorter PEG linkers. This makes it particularly suitable for applications requiring high solubility and minimal steric hindrance .
Eigenschaften
Molekularformel |
C40H46N6O8 |
|---|---|
Molekulargewicht |
738.8 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C40H46N6O8/c1-31-42-44-40(45-43-31)34-12-14-36(15-13-34)54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-41-38(47)16-17-39(48)46-30-35-8-3-2-6-32(35)10-11-33-7-4-5-9-37(33)46/h2-9,12-15H,16-30H2,1H3,(H,41,47) |
InChI-Schlüssel |
LYAWWCSDTUVKQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)


![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)


![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)


![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)

![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
